molecular formula C15H13Cl2NO2 B14375911 3-Chloro-N-(3-chloro-4-methoxyphenyl)-N-methylbenzamide CAS No. 90234-42-7

3-Chloro-N-(3-chloro-4-methoxyphenyl)-N-methylbenzamide

Cat. No.: B14375911
CAS No.: 90234-42-7
M. Wt: 310.2 g/mol
InChI Key: KWFSPVHKPFFIMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(3-chloro-4-methoxyphenyl)-N-methylbenzamide typically involves the reaction of 3-chloro-4-methoxyaniline with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, ensuring stringent control over reaction conditions to maintain product quality and consistency .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(3-chloro-4-methoxyphenyl)-N-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-N-(3-chloro-4-methoxyphenyl)-N-methylbenzamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-N-(3-chloro-4-methoxyphenyl)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-N-(3-chloro-4-methoxyphenyl)-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in research settings where specific interactions and reactions are required .

Properties

CAS No.

90234-42-7

Molecular Formula

C15H13Cl2NO2

Molecular Weight

310.2 g/mol

IUPAC Name

3-chloro-N-(3-chloro-4-methoxyphenyl)-N-methylbenzamide

InChI

InChI=1S/C15H13Cl2NO2/c1-18(12-6-7-14(20-2)13(17)9-12)15(19)10-4-3-5-11(16)8-10/h3-9H,1-2H3

InChI Key

KWFSPVHKPFFIMU-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC(=C(C=C1)OC)Cl)C(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.